1-(1-Adamantyl)-5-ethenyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-5-ethenyltetrazole is a compound that features a unique adamantane structure combined with a tetrazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. This combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-5-ethenyltetrazole typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane to introduce the ethenyl group, followed by the formation of the tetrazole ring through cycloaddition reactions . The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Adamantyl)-5-ethenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the tetrazole ring.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced tetrazoles, and substituted adamantane compounds .
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-5-ethenyltetrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)-5-ethenyltetrazole involves its interaction with specific molecular targets and pathways. The adamantane structure provides stability and rigidity, while the tetrazole ring can participate in various chemical interactions. These properties enable the compound to exert its effects through binding to specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Adamantylacetic acid: Known for its use in organic synthesis and as a precursor for other adamantane derivatives.
1-(1-Adamantyl)-1-methylethoxycarbonyl fluoride: Utilized in amino protection of amino acids.
1,3-Dimethyladamantane: Used in the synthesis of various functionalized adamantane derivatives.
Uniqueness: 1-(1-Adamantyl)-5-ethenyltetrazole stands out due to its combination of the adamantane structure with the tetrazole ring, providing unique chemical and physical properties that are not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
24886-66-6 |
---|---|
Molekularformel |
C13H18N4 |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-(1-adamantyl)-5-ethenyltetrazole |
InChI |
InChI=1S/C13H18N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 |
InChI-Schlüssel |
ZVAFAINNZGHGCY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.